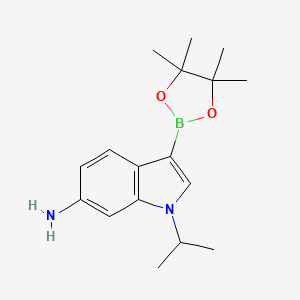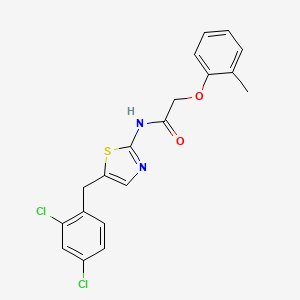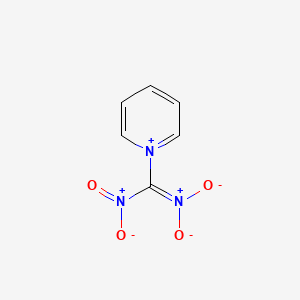
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by several other names, including PTP1B inhibitor, 2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)acrylonitrile, and NSC 754701.
Applications De Recherche Scientifique
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that has been implicated in the development of several diseases, including obesity, diabetes, and cancer. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to be used as a therapeutic agent for these diseases.
Mécanisme D'action
The mechanism of action of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of PTP1B activity. PTP1B is an enzyme that dephosphorylates tyrosine residues on proteins, thereby regulating their activity. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can increase the phosphorylation of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been studied in several research publications. One study showed that this compound can increase insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes. Another study showed that (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of breast cancer cells, indicating that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in disease. However, one of the limitations of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research involving (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research involves the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research involves the use of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in combination with other drugs for the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that has been described in several research publications. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-(pyrazin-2-yloxy)pyrrolidine with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a palladium catalyst. The resulting intermediate product is then subjected to a Suzuki-Miyaura coupling reaction with 4-boronobenzonitrile to yield the final product.
Propriétés
IUPAC Name |
(E)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-5-12(11-18)20-14-10-16-6-7-17-14/h1-4,6-7,9-10,12H,5,8,11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFBRBQGGISAAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)
![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)